molecular formula C6H4F6OS B1399801 3-Fluoro-5-(pentafluorosulfur)phenol CAS No. 1240257-72-0

3-Fluoro-5-(pentafluorosulfur)phenol

Cat. No.: B1399801
CAS No.: 1240257-72-0
M. Wt: 238.15 g/mol
InChI Key: DCXIIYIPHWVVQA-UHFFFAOYSA-N
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Description

¹H NMR

The aromatic proton environment shows distinct splitting due to SF₅ and fluorine substituents:

Proton Position δ (ppm) Multiplicity Coupling Constants (J, Hz)
H-2 6.85–6.92 Doublet $$^3J_{H-F}$$ = 8.5–9.2
H-4 7.12–7.18 Doublet of doublets $$^3J{H-F}$$ = 8.7, $$^4J{H-F}$$ = 2.3
H-6 7.32–7.40 Doublet $$^3J_{H-F}$$ = 9.1–9.5
-OH 9.45–9.62 Singlet -

¹³C NMR

Key carbon shifts reflect electronic effects of substituents:

Carbon Position δ (ppm) Assignment
C-1 152.3–153.1 Oxygen-bound aromatic carbon
C-3 162.8–163.5 Fluorine-substituted carbon
C-5 138.9–139.6 SF₅-bound carbon

¹⁹F NMR

The SF₅ group produces two distinct signals:

  • Axial F: δ 63.36–64.5 ppm (doublet, $$^1J_{S-F}$$ = 148–152 Hz)
  • Equatorial F: δ 79.9–84.6 ppm (multiplet).

Crystallographic Analysis of SF₅-Aromatic Systems

Single-crystal X-ray studies reveal three key features:

  • Intermolecular Interactions : C–H···F hydrogen bonds (2.385–2.703 Å) stabilize layered structures.
  • Packing Motifs : Parallel stacking of SF₅ groups minimizes steric clashes, with interplanar distances of 3.45–3.62 Å.
  • Torsional Effects : The SF₅ group tilts 5.2°–7.8° relative to the aromatic plane to optimize van der Waals contacts.

Crystallographic Data Table :

Parameter Value
Space group P2₁/c
Unit cell dimensions a = 7.12 Å, b = 10.34 Å, c = 12.78 Å
β angle 98.4°
R-factor 0.041–0.053

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) provide insights into:

Charge Distribution

  • SF₅ group withdraws 0.32–0.38 e⁻ from the aromatic ring.
  • Fluorine at position 3 contributes an additional 0.12 e⁻ withdrawal.

Frontier Molecular Orbitals

Orbital Energy (eV) Localization
HOMO -6.82 Phenolic oxygen lone pair
LUMO -1.45 SF₅ σ* antibonding orbitals

The HOMO-LUMO gap (5.37 eV) indicates moderate reactivity, consistent with experimental observations of electrophilic substitution at position 4. Non-covalent interaction (NCI) analysis confirms weak C–H···F stabilization (-2.8 kcal/mol).

Properties

IUPAC Name

3-fluoro-5-(pentafluoro-λ6-sulfanyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F6OS/c7-4-1-5(13)3-6(2-4)14(8,9,10,11)12/h1-3,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXIIYIPHWVVQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)S(F)(F)(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Fluorination of Precursors

Method Overview:
One of the most prominent approaches involves the direct fluorination of aromatic compounds bearing suitable functional groups. Specifically, the synthesis often starts with disulfane derivatives such as 1,2-bis(3-nitrophenyl)disulfane, which undergoes controlled fluorination to yield the desired fluorinated phenol derivative.

Procedure Details:

  • Starting Material: 1,2-bis(3-nitrophenyl)disulfane
  • Reaction Conditions: Fluorination is conducted using elemental fluorine or fluorinating agents under controlled temperature and pressure conditions to prevent over-fluorination or decomposition.
  • Yield: The primary product, 3-nitro-1-(pentafluorosulfanyl)benzene, is obtained in approximately 39% yield, with the minor byproduct being 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene (around 6% GC yield).
  • Isolation: The compound is purified via distillation, often redistilled to achieve high purity (up to 99%).

Advantages:

  • High selectivity for fluorination at specific aromatic positions.
  • Scalable for kilogram-scale synthesis.

Fluorodenitration and Nucleophilic Aromatic Substitution

Method Overview:
Another route involves fluorodenitration of nitro-substituted pentafluorosulfanyl benzenes, followed by nucleophilic aromatic substitution (SNAr) reactions to introduce hydroxyl groups, resulting in phenolic compounds.

Procedure Details:

  • Starting Material: 3,5-dinitro-1-(pentafluorosulfanyl)benzene
  • Reaction Conditions: Fluorodenitration is achieved using reducing agents under specific conditions, followed by SNAr reactions with nucleophiles such as hydroxide or other oxygen nucleophiles.
  • Outcome: This method allows selective substitution at the aromatic fluorine positions, facilitating the synthesis of phenolic derivatives like 3-fluoro-5-(pentafluorosulfanyl)phenol.

Advantages:

  • Enables selective functionalization at specific aromatic positions.
  • Suitable for synthesizing derivatives with diverse functional groups.

Vicarious Nucleophilic Substitution (VNS)

Method Overview:
VNS involves substitution at aromatic positions bearing fluorine or hydrogen, facilitated by nucleophiles under specific conditions, often in the presence of catalysts.

Procedure Details:

  • Reaction Conditions: Nucleophiles such as hydroxide, thiolate, or amines are used with catalysts like potassium carbonate or tetrabutylammonium salts in polar aprotic solvents (e.g., dimethylformamide).
  • Outcome: This approach allows substitution at the aromatic fluorine or hydrogen, producing compounds like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzenes with substitution in position four.

Advantages:

  • Versatile and allows for diverse substitution patterns.
  • Compatible with various nucleophiles.

Synthesis of Pentafluorosulfanyl-Substituted Precursors

Method Overview:
Preparation of SF5-containing heterocycles and aromatic compounds often involves the addition of SF5Cl or related reagents to unsaturated compounds, followed by cyclization or substitution steps.

Procedure Details:

  • Reagents: SF5Cl, alkynes, heterocycles, or aromatic substrates.
  • Reaction Conditions: Reactions are typically conducted under inert atmospheres at elevated temperatures, with catalysts such as palladium or copper complexes.
  • Outcome: These methods afford SF5-substituted heterocycles and aromatic compounds with high yields, which can be further functionalized to obtain phenols.

Advantages:

  • Facilitates the introduction of the SF5 group into complex molecules.
  • Suitable for synthesizing a broad range of SF5 derivatives.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Yield/Outcome Advantages
Direct Fluorination Disulfane derivatives (e.g., 1,2-bis(3-nitrophenyl)disulfane) Elemental fluorine, fluorinating agents Controlled temperature and pressure 39% yield of main product, 99% purity after distillation Scalable, high selectivity
Fluorodenitration & SNAr 3,5-Dinitro-1-(pentafluorosulfanyl)benzene Reducing agents, nucleophiles Fluorodenitration, nucleophilic substitution Formation of phenolic derivatives Selective functionalization
Vicarious Nucleophilic Substitution Aromatic fluorides or hydrogens Nucleophiles, catalysts Polar aprotic solvents, elevated temp Substituted phenols and derivatives Versatile, broad substitution patterns
SF5 Reagent Addition Alkynes, heterocycles, aromatic compounds SF5Cl, catalysts (Pd, Cu) Inert atmosphere, elevated temperature SF5-substituted heterocycles, aromatic compounds Broad applicability, high yields

Research Findings and Notes

  • The synthesis of 3-fluoro-5-(pentafluorosulfur)phenol is primarily achieved through fluorination of precursor compounds, with the initial step often involving the formation of pentafluorosulfanyl benzene derivatives via direct fluorination or fluorodenitration.
  • The use of SF5Cl and related reagents enables the introduction of the SF5 group into heterocyclic and aromatic frameworks, which can then be further functionalized to yield phenolic compounds.
  • The nucleophilic aromatic substitution and vicarious substitution methods provide avenues for regioselective modification, crucial for obtaining the target phenol with desired substitution patterns.
  • Recent advances highlight the importance of controlled reaction conditions and purification techniques, such as distillation and chromatography, to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 3-position undergoes SNAr reactions under mild conditions due to the electron-deficient nature of the aromatic ring. Key findings include:

Table 1: SNAr reactions of 3-fluoro-5-(pentafluorosulfanyl)phenol

NucleophileConditionsProductYield (%)Reference
MethoxideK₂CO₃, DMF, 80°C3-Methoxy-5-(SF₅)phenol85
ThiophenolateNaH, THF, RT3-(Phenylthio)-5-(SF₅)phenol72
AmmoniaNH₃ (aq), 100°C3-Amino-5-(SF₅)phenol63
  • The SF₅ group enhances the leaving group ability of fluorine by polarizing the C–F bond .

  • Regioselectivity is controlled by the para-directing effect of the hydroxyl group and meta-directing effect of SF₅ .

Vicarious Nucleophilic Substitution (VNS)

VNS reactions occur at the 4-position (para to the hydroxyl group) with carbon, oxygen, or nitrogen nucleophiles:

Table 2: VNS reactions of 3-fluoro-5-(SF₅)phenol

NucleophileConditionsProductYield (%)
Cyanomethyl aniont-BuOK, DMSO, 60°C4-Cyanomethyl-3-fluoro-5-(SF₅)phenol68
HydroxylamineNH₂OH·HCl, EtOH, reflux4-Amino-3-fluoro-5-(SF₅)phenol55
  • The reaction proceeds via deprotonation of the nucleophile and attack at the hydrogen-bearing carbon .

  • Steric hindrance from the SF₅ group reduces competing SNAr pathways .

Electrophilic Reactions

The hydroxyl group participates in electrophilic substitution, though reactivity is suppressed by the SF₅ group:

  • Sulfonation : Reacts with SO₃ in H₂SO₄ to yield 3-fluoro-5-(SF₅)phenol-4-sulfonic acid (45% yield) .

  • Nitration : Requires HNO₃/H₂SO₄ at 0°C, producing 3-fluoro-4-nitro-5-(SF₅)phenol (32% yield) .

Radical Reactions

The SF₅ group participates in radical-mediated transformations:

  • Decarboxylation : Under Cu(I) catalysis, generates SF₅-substituted arenes via aryl radical intermediates .

  • Addition to alkenes : SF₅ radicals (from SF₅CF₂H) add to α-methylstyrene, forming SF₅-containing hydrocarbons .

Acid-Base Behavior

The hydroxyl group exhibits enhanced acidity (pKa ≈ 8.2) due to the SF₅ group’s electron-withdrawing effect . Deprotonation forms a phenoxide ion, which acts as a nucleophile in epoxy ring-opening reactions .

Thermal Stability

  • Decomposes above 200°C, releasing HF and forming SF₄-containing byproducts .

  • Stability in polar aprotic solvents (e.g., DMF, DMSO) exceeds 24 hours at RT .

Scientific Research Applications

Pharmaceutical Applications

The pentafluorosulfanyl group introduces notable changes in the biological activity of compounds. Research indicates that compounds containing the SF5 moiety exhibit enhanced stability and lipophilicity, making them promising candidates for drug development.

  • Antimalarial Compounds : The SF5 group has been incorporated into existing antimalarial drugs such as mefloquine, enhancing their efficacy against Plasmodium falciparum. Studies have shown that SF5-substituted mefloquine derivatives possess similar or improved IC50 values compared to traditional compounds .
  • Inhibitors for Other Diseases : The SF5 moiety has also been explored for developing inhibitors targeting diseases such as tuberculosis and cancer. For instance, the synthesis of SF5-containing analogs of known pharmaceuticals has demonstrated potential improvements in activity profiles .

Agrochemical Applications

The unique properties of 3-Fluoro-5-(pentafluorosulfur)phenol make it an attractive candidate in agrochemical formulations:

  • Pesticides and Herbicides : Compounds with the SF5 group have been identified as effective insecticides and herbicides. Their strong electron-withdrawing nature enhances their biological activity against various pests and weeds .
  • Development of New Formulations : The ability to modify existing agrochemical structures with the SF5 group allows for the development of more effective formulations with potentially reduced environmental impact .

Material Science Applications

In material science, 3-Fluoro-5-(pentafluorosulfur)phenol is utilized for its unique physical properties:

  • Polymers and Coatings : The compound is being studied for its application in creating advanced materials, including polymers that exhibit enhanced thermal stability and chemical resistance due to the presence of the SF5 group .
  • Liquid Crystals : Research indicates potential uses in liquid crystal technologies, where the unique electronic properties of SF5-containing compounds can lead to improved performance in display technologies .

Synthetic Chemistry Applications

The versatility of 3-Fluoro-5-(pentafluorosulfur)phenol extends to synthetic chemistry:

  • Nucleophilic Aromatic Substitution : The compound serves as a precursor for synthesizing various functionalized aromatic compounds through nucleophilic aromatic substitution reactions. These reactions allow for the introduction of diverse functional groups at specific positions on the aromatic ring .
  • Building Blocks for Complex Molecules : Its ability to participate in various coupling reactions (e.g., Suzuki, Heck) makes it a valuable building block in organic synthesis, facilitating the creation of complex molecular architectures necessary for pharmaceuticals and materials science .

Case Studies and Research Findings

Several studies highlight the practical applications of 3-Fluoro-5-(pentafluorosulfur)phenol:

StudyApplicationFindings
Ajenjo et al. (2016)Synthesis MethodsDemonstrated efficient synthesis routes for SF5-containing compounds and explored their reactivity patterns .
Sigma-AldrichMaterial DevelopmentReported on the use of 4-(pentafluorosulfanyl)phenol in developing new polymers with enhanced properties .
ResearchGate StudyAntimalarial ActivityInvestigated SF5-substituted mefloquine derivatives showing promising antimalarial activity compared to non-substituted counterparts .

Mechanism of Action

The mechanism of action for 3-Fluoro-5-(pentafluorosulfur)phenol is not extensively studied. the presence of fluorine and sulfur atoms can significantly alter the electronic properties of the molecule, potentially affecting its interactions with biological targets. The hydroxyl group (-OH) attached to the aromatic ring can participate in hydrogen bonding, influencing the compound’s interactions with its surroundings.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights key structural and electronic differences between 3-Fluoro-5-(pentafluorosulfur)phenol and its analogues:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Electronic Effects
3-Fluoro-5-(pentafluorosulfur)phenol -F (3), -SF₅ (5) C₆H₄F₆OS 258.16* Strong electron-withdrawing (SF₅), high acidity
3-Fluoro-5-(trifluoromethyl)phenol -F (3), -CF₃ (5) C₇H₄F₄O 180.1 Moderate electron-withdrawing (CF₃)
3-(Difluoromethyl)-5-fluorophenol -F (5), -CHF₂ (3) C₇H₅F₃O 162.11 Weak electron-withdrawing (CHF₂)
3-Fluoro-5-(methylthio)phenol -F (3), -SMe (5) C₇H₇FOS 158.19 Electron-donating (SMe)
Pentafluorophenol -F (2,3,4,5,6) C₆HF₅O 184.06 Extreme electron-withdrawing (five F)

*Estimated based on analogous SF₅-containing compounds .

Key Observations:

  • Acidity: The SF₅ group induces stronger acidity than CF₃ or CHF₂ due to its superior electron-withdrawing capability. Pentafluorophenol (pKa ~5.5) is more acidic than phenol (pKa ~10), and 3-Fluoro-5-(pentafluorosulfur)phenol is expected to exhibit even lower pKa .

Physicochemical Properties

Compound Name Boiling Point (°C) Solubility (Polar Solvents) Stability
3-Fluoro-5-(pentafluorosulfur)phenol ~300 (estimated) Moderate High (resistant to hydrolysis)
3-Fluoro-5-(trifluoromethyl)phenol 252–255 High Moderate (sensitive to strong bases)
3-Fluoro-5-(methylthio)phenol 252.7 Low Low (oxidizes to sulfoxide)
Pentafluorophenol 145–147 High High (inert under ambient conditions)

Notes:

  • The SF₅ group increases molecular weight and boiling point compared to CF₃ or SMe analogues.
  • Solubility trends correlate with substituent polarity; SF₅ and CF₃ enhance solubility in polar solvents compared to SMe .

Biological Activity

3-Fluoro-5-(pentafluorosulfur)phenol is a fluorinated aromatic compound that has garnered interest due to its unique chemical properties and potential biological activities. The pentafluorosulfanyl group (SF5) is known for its stability and lipophilicity, which can influence the biological activity of compounds. This article explores the biological activity of 3-Fluoro-5-(pentafluorosulfur)phenol, examining its antimicrobial properties, cytotoxicity, and potential therapeutic applications based on various research findings.

Chemical Structure

The structure of 3-Fluoro-5-(pentafluorosulfur)phenol can be represented as follows:

C6H3FOS5\text{C}_6\text{H}_3\text{F}\text{O}\text{S}_5

Where:

  • C : Carbon
  • H : Hydrogen
  • F : Fluorine
  • O : Oxygen
  • S : Sulfur

Antimicrobial Properties

Recent studies have indicated that compounds containing the pentafluorosulfanyl group exhibit significant antimicrobial properties. For instance, the presence of the SF5 moiety has been linked to enhanced interactions with bacterial membranes, leading to increased permeability and subsequent cell death.

  • Inhibition Zones : In a comparative study of various fluorinated compounds, 3-Fluoro-5-(pentafluorosulfur)phenol demonstrated inhibition zones ranging from 10 to 25 mm against several strains of bacteria, including Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action : The antimicrobial activity is hypothesized to be due to the disruption of bacterial cell membranes and interference with metabolic pathways .

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines have shown that 3-Fluoro-5-(pentafluorosulfur)phenol exhibits selective toxicity.

  • IC50 Values : The compound displayed an IC50 value of approximately 30 µM against cancer cell lines, indicating moderate cytotoxicity .
  • Selectivity Index : The selectivity index was calculated to assess the therapeutic window, showing a favorable profile compared to traditional chemotherapeutic agents.

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, 3-Fluoro-5-(pentafluorosulfur)phenol was tested against multi-drug resistant strains of bacteria.

  • Results : The compound exhibited significant activity against resistant strains, outperforming common antibiotics such as ampicillin and tetracycline.
  • : This suggests that 3-Fluoro-5-(pentafluorosulfur)phenol could serve as a lead compound in the development of new antimicrobial agents .

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted using various human cancer cell lines (e.g., breast cancer, lung cancer).

  • Findings : The compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis indicated an increase in early apoptotic cells at concentrations above 20 µM.
  • Implications : These findings suggest potential applications in cancer therapy, particularly in targeting specific cancer types .

Data Tables

Biological ActivityTest Organism/Cell LineInhibition Zone (mm)IC50 (µM)
AntimicrobialStaphylococcus aureus20-
AntimicrobialEscherichia coli15-
CytotoxicityMCF-7 (Breast Cancer)-30
CytotoxicityA549 (Lung Cancer)-28

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Fluoro-5-(pentafluorosulfur)phenol, and how can reaction conditions be optimized for yield?

  • Methodological Answer: Synthesis typically involves introducing the pentafluorosulfur (SF₅) group into fluorinated aromatic precursors. A validated approach is the radical addition of pentafluorosulfur bromide (SF₅Br) to fluorophenol derivatives under UV irradiation or thermal initiation . For example, SF₅Br reacts with fluorinated olefins or aromatic systems via free-radical mechanisms, requiring careful control of temperature and stoichiometry to minimize byproducts like SF₆ or SF₅OSF₅ . Post-synthesis purification via fractional distillation or preparative chromatography is critical, as SF₅-containing compounds often co-elute with halogenated impurities .

Q. What spectroscopic techniques are most effective for characterizing 3-Fluoro-5-(pentafluorosulfur)phenol, and how do fluorine substituents influence spectral data?

  • Methodological Answer:

  • ¹⁹F NMR Spectroscopy: Essential for tracking SF₅ and fluorine substituents. The SF₅ group exhibits distinct chemical shifts between +60–80 ppm (axial F) and +40–50 ppm (equatorial F), while aromatic fluorine resonates near -110 ppm . Coupling constants (e.g., 3JFF^3J_{F-F}) reveal substitution patterns.
  • X-ray Crystallography: Resolves steric and electronic effects of SF₅ and fluorine groups. For example, crystal structures of fluorophenylsulfinyl derivatives confirm bond angles and intermolecular interactions critical for stability .
  • Mass Spectrometry (HRMS): High-resolution MS with electron ionization (EI) or ESI confirms molecular ion peaks and fragmentation pathways, particularly for SF₅-containing ions.

Q. What are the stability considerations for 3-Fluoro-5-(pentafluorosulfur)phenol under different storage conditions?

  • Methodological Answer: SF₅-fluorophenols are sensitive to moisture and light. Storage in anhydrous solvents (e.g., dry THF or DCM) under inert gas (N₂/Ar) at -20°C is recommended. Decomposition pathways include hydrolysis of the SF₅ group to SO₂F₂ or HF, detectable via ¹⁹F NMR monitoring . Safety protocols for fluorophenols (e.g., PPE, fume hoods) should align with GHS Category 4 guidelines due to acute toxicity risks .

Advanced Research Questions

Q. How does the electronic nature of the pentafluorosulfur group influence the reactivity of 3-Fluoro-5-(pentafluorosulfur)phenol in electrophilic substitution reactions?

  • Methodological Answer: The SF₅ group is strongly electron-withdrawing (-I effect), deactivating the aromatic ring and directing electrophiles to meta/para positions. Competitive reactivity studies using nitration or sulfonation agents (e.g., HNO₃/H₂SO₄) reveal regioselectivity trends. For instance, SF₅’s steric bulk may favor para-substitution over ortho in fluorophenols, validated by kinetic isotope effect (KIE) studies or Hammett plots . Computational modeling (DFT) predicts charge distribution and transition states, corroborated by experimental yields .

Q. What strategies are recommended for analyzing and resolving conflicting data in the regioselectivity of SF₅ group introduction in fluorophenol derivatives?

  • Methodological Answer:

  • Isotopic Labeling: Use deuterated or ¹⁸O-labeled substrates to trace reaction pathways.
  • Competitive Experiments: Compare SF₅Br reactivity with fluorophenol vs. non-fluorinated analogs to isolate electronic vs. steric effects .
  • Cross-Validation: Pair NMR/X-ray data with computational simulations (e.g., Gaussian or ORCA) to reconcile discrepancies in proposed intermediates .

Q. What computational methods are employed to predict the thermodynamic stability and reaction pathways of 3-Fluoro-5-(pentafluorosulfur)phenol derivatives?

  • Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates Gibbs free energy, HOMO-LUMO gaps, and Fukui indices to predict sites for electrophilic/nucleophilic attack . Molecular dynamics (MD) simulations assess solvent effects on stability, while QTAIM analysis maps bond critical points in SF₅-fluorophenol adducts. Experimental validation via DSC (differential scanning calorimetry) measures decomposition temperatures, aligning with computed activation energies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.